
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. It is characterized by the presence of a trityloxy group attached to an ethoxyethyl chain, which is further linked to a methanesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate typically involves the reaction of trityl chloride with triethylene glycol in the presence of a base, followed by the addition of methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form trityl alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain reaction conditions.
Catalysts: Bases like triethylamine or pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions include trityl-substituted compounds and methanesulfonic acid derivatives, depending on the specific nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules for studying protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate involves the formation of a stable trityl cation upon cleavage of the trityloxy group. This cation can then participate in various chemical reactions, such as nucleophilic substitution. The methanesulfonate group acts as a good leaving group, facilitating these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl methanesulfonate: An alkylating agent used in genetic research.
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl methanesulfonate: Used in the synthesis of fluorinated compounds.
Uniqueness
2-(2-(Trityloxy)ethoxy)ethyl methanesulfonate is unique due to its trityloxy group, which provides steric hindrance and stability, making it a valuable protecting group in organic synthesis. Its reactivity and ability to form stable intermediates distinguish it from other methanesulfonates.
Eigenschaften
Molekularformel |
C24H26O5S |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
2-(2-trityloxyethoxy)ethyl methanesulfonate |
InChI |
InChI=1S/C24H26O5S/c1-30(25,26)29-20-18-27-17-19-28-24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16H,17-20H2,1H3 |
InChI-Schlüssel |
ANIXWRGNISWFBY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCOCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
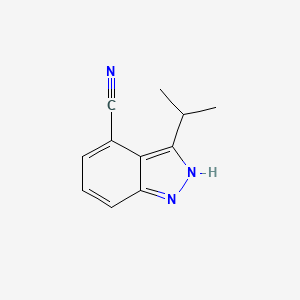
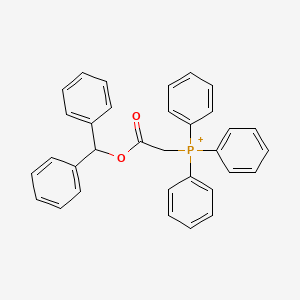
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)


![2-(sec-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12964557.png)


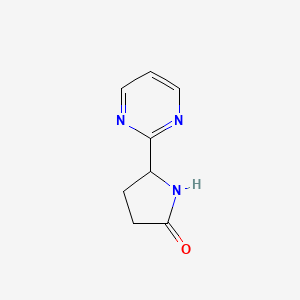
![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)
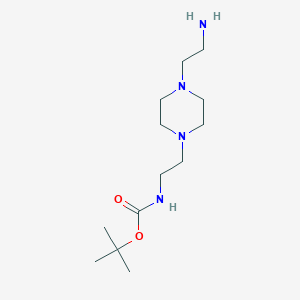
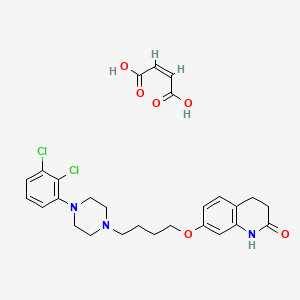
![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
